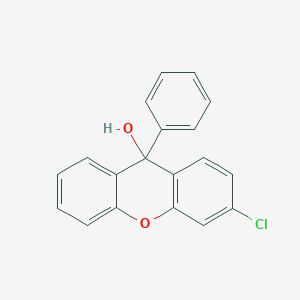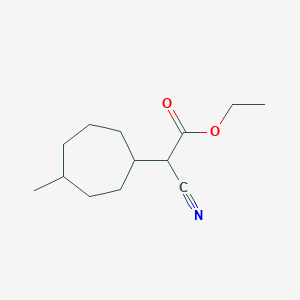
Ethyl cyano(4-methylcycloheptyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl cyano(4-methylcycloheptyl)acetate is an organic compound that contains a carboxylate ester and a nitrile group. This compound is known for its versatility in synthetic chemistry due to its multiple reactive centers. It is a colorless liquid with a pleasant odor and is used as a starting material for various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl cyano(4-methylcycloheptyl)acetate can be synthesized through several methods:
Kolbe Nitrile Synthesis: This method involves the reaction of ethyl chloroacetate with sodium cyanide to produce ethyl cyanoacetate, which can then be further reacted with 4-methylcycloheptanone under basic conditions to yield the desired compound.
Fischer Esterification: Cyanoacetic acid can be esterified with ethanol in the presence of a strong mineral acid like concentrated sulfuric acid.
Phase Transfer Catalysis: Sodium cyanoacetate can be reacted with ethyl bromide in an aqueous-organic two-phase system in the presence of a phase transfer catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale implementation of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl cyano(4-methylcycloheptyl)acetate undergoes various types of chemical reactions:
Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes or ketones to form substituted alkenes.
Substitution Reactions: The nitrile group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Knoevenagel Condensation: Typically involves the use of a base like piperidine and an aldehyde or ketone.
Substitution Reactions: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Condensation Reactions: Substituted alkenes.
Substitution Reactions: Various substituted nitriles.
Hydrolysis: Cyanoacetic acid and ethanol.
Applications De Recherche Scientifique
Ethyl cyano(4-methylcycloheptyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of ethyl cyano(4-methylcycloheptyl)acetate involves its reactivity at the nitrile and ester functional groups. The compound can undergo nucleophilic addition at the nitrile group and nucleophilic substitution at the ester group. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which activates the adjacent methylene group for various condensation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Cyanoacetate: Similar in structure but lacks the cycloheptyl ring.
Methyl Cyanoacetate: Similar but has a methyl ester instead of an ethyl ester.
Diethyl Malonate: Similar reactivity but contains two ester groups instead of one ester and one nitrile.
Uniqueness
Ethyl cyano(4-methylcycloheptyl)acetate is unique due to the presence of the 4-methylcycloheptyl ring, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
5452-85-7 |
|---|---|
Formule moléculaire |
C13H21NO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-(4-methylcycloheptyl)acetate |
InChI |
InChI=1S/C13H21NO2/c1-3-16-13(15)12(9-14)11-6-4-5-10(2)7-8-11/h10-12H,3-8H2,1-2H3 |
Clé InChI |
MLKBVLYMGYYCCS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#N)C1CCCC(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![furo[3,4-f][1]benzofuran-5,7-dione](/img/structure/B14723260.png)
![Bis[4-(oxolan-2-yl)butan-2-yl] hexanedioate](/img/structure/B14723270.png)

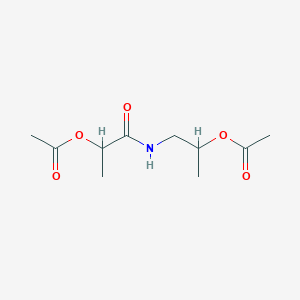
![7H-Tetrazolo[5,1-i]purine, 7-benzyl-](/img/structure/B14723277.png)

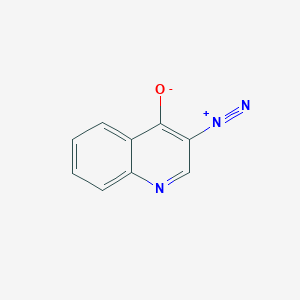
![Ethyl 4-(3-fluorophenyl)-2-methyl-6-oxo-1-({4-[4-(3-phenylprop-2-en-1-yl)piperazine-1-carbonyl]phenyl}methyl)-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14723291.png)
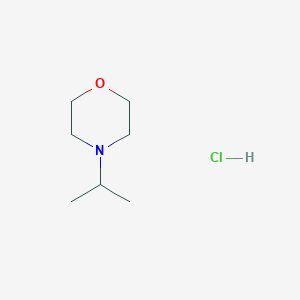
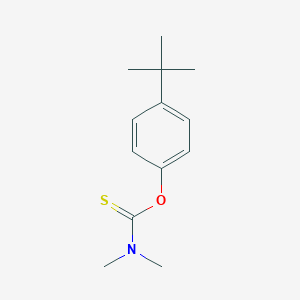

![Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate](/img/structure/B14723333.png)
